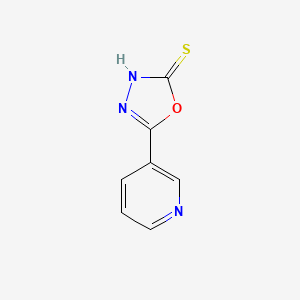

5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

Übersicht

Beschreibung

5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides, phenacyl bromides, and other electrophiles to form thioether derivatives. These reactions typically proceed in polar aprotic solvents (e.g., DMF, ethanol) under basic conditions (e.g., NaH, NaOH).

Key Examples:

Mechanistic Insight : The reaction involves deprotonation of the thiol group to form a thiolate anion, which attacks the electrophilic carbon of the alkyl halide .

Sulfenylation with Heterocycles

The compound participates in regioselective C–S bond formation with imidazo[1,2-a]pyridines via iodine/FeCl₃-catalyzed reactions. This method avoids radical pathways and leverages sulfenyl iodide intermediates.

Example Reaction:

-

Substrate : 2-Phenylimidazo[1,2-a]pyridine

-

Catalyst : 10 mol% I₂, 5 mol% FeCl₃

-

Conditions : DMA, 90°C, 4 h

-

Product : 3-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-2-phenylimidazo[1,2-a]pyridine

Key Features :

-

Exclusive C-3 selectivity on imidazopyridine due to electrophilic aromatic substitution.

-

Aerial oxygen regenerates Fe(III) from Fe(II), sustaining catalytic activity .

Biocatalytic Thioether Formation

A green chemistry approach employs laccase enzymes to oxidize catechols to ortho-quinones, which subsequently react with the thiol group to form aryl thioethers.

Example:

-

Substrate : Catechol

-

Conditions : Laccase (Novozym 51003), citrate buffer (pH 4.5), 25°C, 3 h

-

Product : 5-Phenyl-1,3,4-oxadiazole-2-thiol-catechol thioether

Advantages :

Tautomerism and Stability

The compound exhibits thiol-thione tautomerism, influenced by solvent polarity and pH. In alkaline media, the thione form dominates, while acidic conditions favor the thiol tautomer.

Spectroscopic Evidence :

-

IR : Absorption bands at ~2500 cm⁻¹ (S–H stretch) confirm the thiol form .

-

¹H-NMR : Absence of S–H proton signal in DMSO-d₆ suggests tautomeric equilibrium .

Cyclization and Heterocycle Functionalization

The oxadiazole ring can participate in cyclocondensation reactions. For example, hydrazinolysis of S-alkylated derivatives yields triazole hybrids.

Example:

-

Substrate : S-Phenacyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol

-

Reagent : Hydrazine hydrate

-

Product : Triazole-oxadiazole hybrid

Acid/Base Reactivity

The pyridine nitrogen (pKₐ ~4.5) allows for pH-dependent solubility and coordination chemistry. Protonation enhances water solubility, facilitating reactions in aqueous media .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles, including 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, exhibit notable anticancer properties. Several studies have synthesized and tested various oxadiazole derivatives against different cancer cell lines with promising results.

Case Studies:

- Inhibition of Telomerase Activity: A study synthesized novel 1,3,4-oxadiazole derivatives and evaluated their telomerase inhibitory activity against gastric cancer cell lines. Compounds showed significant inhibitory effects with IC50 values around 2.3 µM .

- Screening Against Multiple Cancer Types: Another investigation focused on a series of oxadiazole derivatives tested against breast, ovarian, colon, and other cancer types. The most potent compounds demonstrated GI50 values below 10 µM across multiple cell lines .

Table 1: Anticancer Activity of Selected Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | SGC-7901 | 2.3 | |

| Compound B | HEPG2 | 1.18 | |

| Compound C | HL-60 | <10 |

Antimicrobial Properties

The antimicrobial activity of this compound has also been a significant focus of research. The compound has shown efficacy against various bacterial strains and fungi.

Case Studies:

- Broad-Spectrum Antimicrobial Activity: Research indicated that oxadiazole derivatives exhibited good antibacterial and antifungal activities. Compounds were tested against Gram-positive and Gram-negative bacteria with encouraging results .

- Mechanistic Insights: Studies employing molecular docking have revealed strong binding affinities of these compounds to bacterial target proteins, suggesting potential mechanisms of action for their antimicrobial effects .

Table 2: Antimicrobial Activity Results

| Compound Name | Bacterial Strain Tested | Activity Level | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | Strong | |

| Compound E | Escherichia coli | Moderate | |

| Compound F | Candida albicans | Strong |

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound may have potential applications in other therapeutic areas:

Antioxidant Properties:

Research has suggested that certain oxadiazole derivatives possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .

Neuroprotective Effects:

Some studies have explored the neuroprotective potential of oxadiazole compounds against neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The oxadiazole ring can interact with nucleic acids or enzymes, affecting their activity. These interactions can lead to the modulation of cellular pathways, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

- 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-thiol

- 5-(Pyridin-3-yl)-1,2,4-oxadiazole-3-thiol

- 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-amine

Comparison: 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the oxadiazole ring and the thiol group, which confer distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets, making it a valuable compound for diverse applications .

Biologische Aktivität

5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate thioketones or thiosemicarbazones under acidic or basic conditions. The oxadiazole ring formation is crucial and can be achieved through various methods including cyclization reactions involving hydrazine derivatives and carboxylic acids.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For example:

- Bacterial Inhibition : This compound has shown significant activity against Gram-positive and Gram-negative bacteria. In particular, it demonstrated efficacy against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Antifungal Activity

In addition to antibacterial effects, the compound also exhibits antifungal activity . It has been tested against various fungal strains such as Candida albicans and Aspergillus niger, showing promising results with MICs ranging from 25 to 100 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. In animal models, it reduced inflammation markers significantly compared to control groups. For instance:

- Carrageenan-Induced Paw Edema : In a rat model, administration of the compound at doses of 50 mg/kg resulted in a reduction of paw swelling comparable to that observed with standard anti-inflammatory drugs like Indomethacin .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Research indicates that it may inhibit bacterial cell wall synthesis and disrupt fungal membrane integrity. Additionally, its anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and mediators.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxadiazole derivatives including this compound. The results indicated that this compound outperformed several commercially available antibiotics in terms of potency against resistant strains .

- Inflammation Model : In a controlled experiment using a rat model for inflammation induced by formalin injection, the compound demonstrated significant reduction in paw volume compared to untreated controls and showed similar efficacy to established anti-inflammatory agents .

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-2-1-3-8-4-5/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLWWQDTKCIRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349760 | |

| Record name | 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3690-46-8 | |

| Record name | 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.